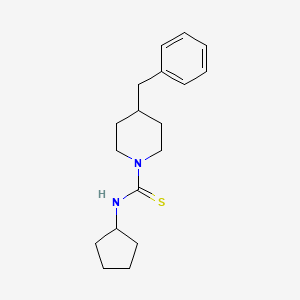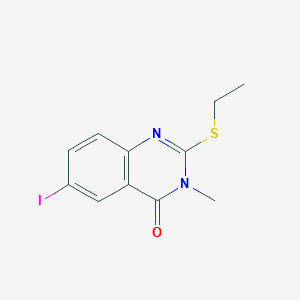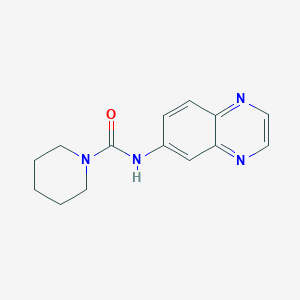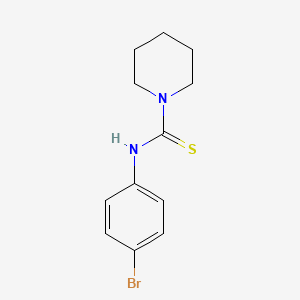![molecular formula C13H20N2O3S B5807360 N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPN, is a chemical compound that belongs to the family of organophosphate insecticides. It was first synthesized in 1952 and has been widely used in agriculture to control pests such as aphids, thrips, and mites. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries.
Wirkmechanismus
EPN acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death.
Biochemical and physiological effects:
EPN has been shown to have toxic effects on humans and animals. It can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and confusion. In severe cases, it can lead to respiratory failure, seizures, and coma. EPN is also toxic to aquatic organisms, birds, and bees.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has been used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It has also been used as a reference compound to compare the efficacy of other insecticides. However, due to its toxic effects, the use of EPN in laboratory experiments is limited and requires strict safety precautions.
Zukünftige Richtungen
1. Development of safer and more effective insecticides that do not have toxic effects on humans and the environment.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by EPN and other organophosphate insecticides.
3. Development of new methods for the detection and quantification of EPN in environmental samples.
4. Investigation of the long-term effects of EPN exposure on human health and the environment.
5. Evaluation of the effectiveness of alternative pest control methods such as biological control and integrated pest management.
Conclusion:
EPN is a chemical compound that has been widely used as an insecticide in agriculture. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries. EPN works by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system in insects. EPN has been extensively studied for its insecticidal properties, but its use in laboratory experiments is limited due to its toxic effects. Future research should focus on the development of safer and more effective insecticides and the study of the long-term effects of EPN exposure on human health and the environment.
Synthesemethoden
EPN can be synthesized by reacting p-nitrochlorobenzene with 1-ethylpropylamine to obtain p-nitro-N-(1-ethylpropyl)aniline. This intermediate is then treated with sodium bisulfite to obtain p-amino-N-(1-ethylpropyl)sulfonamide. Finally, this compound is reacted with acetic anhydride to obtain EPN.
Wissenschaftliche Forschungsanwendungen
EPN has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately death.
Eigenschaften
IUPAC Name |
N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-11(5-2)15-19(17,18)13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOUMOGHEXQMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)



![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)

![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)

![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)